Vitamin B12 factor B

描述

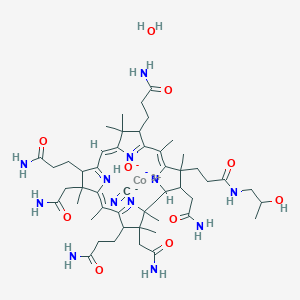

Vitamin B12, also known as cobalamin, is a water-soluble vitamin that plays a crucial role in the metabolism of every cell in the human body. It is involved in DNA synthesis, fatty acid and amino acid metabolism, and red blood cell formation. Vitamin B12 is unique among vitamins as it contains a metal ion, cobalt, at its core. This vitamin is essential for the proper functioning of the brain and nervous system, as well as for the formation of blood .

准备方法

Synthetic Routes and Reaction Conditions: The chemical synthesis of Vitamin B12 is highly complex due to its intricate structure. The synthesis involves over 30 steps, making it one of the most challenging compounds to produce synthetically.

Industrial Production Methods: Industrial production of Vitamin B12 is primarily achieved through microbial fermentation. The most commonly used microorganisms for this purpose are strains of Propionibacterium freudenreichii and Pseudomonas denitrificans. These bacteria are cultivated in large fermentation tanks under controlled conditions, where they produce Vitamin B12 as a byproduct of their metabolic processes. The vitamin is then extracted and purified for use in supplements and fortified foods .

化学反应分析

Dehalogenation Reactions

Vitamin B₁₂ catalyzes reductive dehalogenation, a process critical for detoxifying halogenated pollutants. The reaction involves nucleophilic Co(I) species attacking organic halides (R–X), leading to Co–C bond formation and subsequent dehalogenation.

Mechanism (Source ):

-

Reduction of Co(III) to Co(I) via electron donors (e.g., Zn).

-

Nucleophilic substitution (Sₙ2) at the halogenated carbon, forming a Co–R bond.

-

Homolytic cleavage of the Co–C bond, releasing a radical (R- ) that dimerizes or abstracts hydrogen.

Example Reaction:

Dimerization of benzyl bromide (40) under microwave irradiation:

| Catalyst | Conversion (%) | Yield (%) |

|---|---|---|

| (CN)Cbl (1a) | 38 | 15 |

| Cobalester (49) | 100 | 84 |

Cobalester (49), an amphiphilic B₁₂ derivative, shows superior catalytic efficiency due to intramolecular coordination stabilizing the Co–C bond .

Dimerization and Homocoupling

Cobalamin facilitates radical-based homocoupling of organic halides and styrenes. The reaction proceeds via Co(I)-mediated single-electron transfer (SET), generating radicals that recombine.

Key Findings (Sources , ):

-

Benzyl bromides dimerize to bibenzyls under photocatalytic or electrochemical conditions.

-

Styrene derivatives form dimers via TiO₂-immobilized B₁₂ catalysts (e.g., 56 yields 72% dimerization efficiency).

Table: Styrene Homocoupling Catalysts

| Substrate | Catalyst | Yield (%) |

|---|---|---|

| Styrene (51a) | TiO₂-56 | 72 |

| Bromostyrene (58) | TiO₂-56 | 68 |

Hydrogenation of Alkenes

Vitamin B₁₂ enables selective hydrogenation of activated alkenes (e.g., α,β-unsaturated carbonyls) under mild conditions.

Reaction Scope (Source ):

| Substrate (60) | Product | Yield (%) |

|---|---|---|

| CH₂=CHCO₂Et | CH₃CH₂CO₂Et | 95 |

| CH₂=CHCN | CH₃CH₂CN | 85 |

Mechanism: Co(I) transfers a hydride to the β-carbon, followed by protonation.

Methyl Transfer Reactions

Methylcobalamin (MeCbl) serves as a methyl donor in enzymatic processes like methionine synthase.

Mechanism (Source ):

-

MeCbl transfers a methyl group to homocysteine, forming methionine.

-

The Co(I) intermediate regenerates via methyl abstraction from methyltetrahydrofolate.

Key Insight:

-

The Co–C bond cleavage and methyl transfer are concerted, with no total energy barrier in enzymatic environments .

Radical Rearrangements

Cobalamin-dependent 1,2-migrations mimic enzymatic processes (e.g., methylmalonyl-CoA mutase).

Example (Source ):

Electrocatalytic rearrangement of ester 72 to 75 (68% yield). Migratory aptitude: COR > CO₂R > CN.

Table: Migration Efficiency

| Migrating Group | Yield (%) |

|---|---|

| Acetyl (COR) | 68 |

| Ester (CO₂R) | 55 |

Cyclopropanation

Vitamin B₁₂ derivatives catalyze cyclopropanation of styrenes with diazoacetates.

Data (Source ):

| Catalyst | Yield (%) | cis:trans Ratio |

|---|---|---|

| (H₂O)Cbl (1b) | 98 | 61:39 |

| MeCbl (1c) | 86 | 61:39 |

科学研究应用

Scientific Research Applications

1.1 Molecular Biology and Genetics

Vitamin B12 is essential for the synthesis of nucleic acids. Research indicates that Vitamin B12 deficiency can lead to DNA damage due to impaired synthesis of pyrimidine bases necessary for DNA replication. This has implications in understanding genetic stability and the etiology of certain diseases . Studies have shown that photolysis of Vitamin B12 can generate radicals that cleave DNA strands, suggesting potential applications in targeted drug delivery systems where Vitamin B12 conjugates are used to transport chemotherapeutic agents specifically to cancer cells .

1.2 Neuroprotective Effects

Vitamin B12 has been investigated for its neuroprotective properties. It is involved in the metabolism of homocysteine, and its deficiency can lead to elevated levels of this amino acid, which is associated with neurodegenerative diseases . Clinical studies have demonstrated that supplementation with Vitamin B12 can improve neurological function in patients with conditions like multiple sclerosis and amyotrophic lateral sclerosis . The vitamin's role in reducing oxidative stress through the upregulation of antioxidant enzymes further supports its potential therapeutic applications in neurodegenerative disorders .

Clinical Applications

2.1 Treatment of Deficiency

Vitamin B12 supplementation is critical for individuals at risk of deficiency, including vegetarians, the elderly, and those with gastrointestinal disorders. Clinical guidelines recommend parenteral administration (intramuscular or subcutaneous) for severe cases, while high-dose oral supplements may be effective for milder deficiencies . A systematic review highlighted that intramuscular injections of 1000 µg daily for one week followed by weekly doses significantly improved hemoglobin levels and overall health outcomes in patients with severe deficiency .

2.2 Management of Neurological Disorders

Vitamin B12 has been shown to alleviate symptoms associated with various neurological conditions. For instance, randomized controlled trials have reported significant improvements in pain and ulcer healing associated with aphthous ulcers when treated with Vitamin B12 . Additionally, its administration has been linked to better outcomes in patients with depression and cognitive decline, suggesting its role as a supportive treatment in psychiatric care .

Case Studies

3.1 Severe Deficiency Case

A notable case involved a 15-year-old boy diagnosed with severe cobalamin deficiency presenting with symptoms mimicking acute leukemia. Following a regimen of intramuscular Vitamin B12 injections, his condition improved significantly within two months, highlighting the importance of timely intervention .

3.2 Neurological Improvement

In another case study, an adult patient with neurological symptoms attributed to Vitamin B12 deficiency showed remarkable recovery after receiving high-dose Vitamin B12 therapy. Laboratory tests indicated normalization of hematological parameters and improvement in neurological function after consistent treatment over several months .

Data Summary Table

作用机制

Vitamin B12 acts as a coenzyme for several important enzymes in the body:

Methionine Synthase: Catalyzes the conversion of homocysteine to methionine, which is essential for DNA methylation and synthesis.

Methylmalonyl-CoA Mutase: Converts methylmalonyl-CoA to succinyl-CoA, a critical step in the metabolism of certain amino acids and fatty acids.

The molecular targets of Vitamin B12 include enzymes involved in DNA synthesis and repair, as well as those involved in the metabolism of fatty acids and amino acids. The pathways influenced by Vitamin B12 are crucial for maintaining cellular health and preventing genetic instability .

相似化合物的比较

Hydroxocobalamin: A form of Vitamin B12 used in the treatment of cyanide poisoning and Vitamin B12 deficiency.

Cyanocobalamin: The most stable and commonly used form of Vitamin B12 in supplements.

Methylcobalamin: A biologically active form of Vitamin B12 that is readily utilized by the body.

Adenosylcobalamin: Another biologically active form of Vitamin B12 involved in energy production.

Uniqueness: Vitamin B12 is unique due to its complex structure, which includes a corrin ring and a central cobalt ion. This structure allows it to participate in a wide range of biochemical reactions that are essential for human health. Unlike other vitamins, Vitamin B12 is not synthesized by plants or animals but is produced by certain bacteria and archaea .

生物活性

Vitamin B12, also known as cobalamin, is a water-soluble vitamin essential for various biological processes in the human body. Among its multiple forms, methylcobalamin and 5-deoxyadenosylcobalamin are the active coenzyme forms that play critical roles in metabolism, particularly in DNA synthesis, red blood cell formation, and neurological function. This article delves into the biological activity of Vitamin B12, specifically focusing on its mechanisms of action, clinical significance, and related case studies.

Vitamin B12 functions primarily as a cofactor for two key enzymes:

- Methionine Synthase : This enzyme catalyzes the conversion of homocysteine to methionine, an essential amino acid crucial for protein synthesis and methylation reactions. Methionine is also a precursor for S-adenosylmethionine (SAM), a universal methyl donor involved in the methylation of DNA, RNA, proteins, and lipids .

- L-Methylmalonyl-CoA Mutase : This enzyme facilitates the conversion of L-methylmalonyl-CoA to succinyl-CoA in the metabolism of certain fatty acids and amino acids. This reaction is vital for energy production and metabolic balance .

Absorption and Transport

The absorption of Vitamin B12 is a complex process involving several steps:

- Release from Food : Vitamin B12 is bound to proteins in food and must be released by gastric acid and proteases in the stomach.

- Binding to Transport Proteins : Once released, it binds to haptocorrin in saliva and later to intrinsic factor (IF) in the intestine. The Vitamin B12-IF complex is absorbed in the distal ileum through receptor-mediated endocytosis .

- Transport in Plasma : In circulation, Vitamin B12 is primarily bound to transcobalamin II (TC), which delivers it to tissues. Only about 20% of circulating Vitamin B12 is bound to TC; the rest is associated with haptocorrin .

Clinical Significance

Vitamin B12 deficiency can lead to significant health issues, including:

- Anemia : Macrocytic anemia occurs due to impaired red blood cell formation.

- Neurological Disorders : Deficiency can result in neuropathy, cognitive decline, and other neurological symptoms due to its role in myelin synthesis .

Table 1: Clinical Manifestations of Vitamin B12 Deficiency

| Symptom/Condition | Description |

|---|---|

| Macrocytic Anemia | Enlarged red blood cells due to impaired division |

| Peripheral Neuropathy | Nerve damage leading to weakness and numbness |

| Cognitive Impairment | Memory loss and cognitive decline |

| Glossitis | Inflammation of the tongue |

Case Studies

Several case studies have highlighted the effects of Vitamin B12 deficiency on health:

- Case Study on Neuropathy : A 65-year-old male presented with peripheral neuropathy attributed to Vitamin B12 deficiency. After treatment with intramuscular injections of methylcobalamin, significant improvement in neurological symptoms was observed within weeks .

- Anemia Management : A review of patients with macrocytic anemia showed that high-dose oral Vitamin B12 supplementation (1000-2000 mcg daily) effectively corrected hematological parameters within three months .

- Cognitive Function Recovery : A clinical trial involving older adults with cognitive impairment demonstrated that supplementation with 500 mcg of Vitamin B12 daily improved memory function after six months .

Research Findings

Recent studies have explored the molecular mechanisms underlying Vitamin B12's biological activity:

- Gene Expression Modulation : Research indicates that Vitamin B12 influences gene expression related to cellular metabolism and neuroprotection. Upregulation of proteins involved in antioxidant defense has been observed following supplementation .

- Network Analysis : A comprehensive network analysis revealed that Vitamin B12 affects numerous proteins involved in vital biological processes such as nucleic acid metabolism and cellular stress response .

Table 2: Differentially Expressed Proteins Post-Vitamin B12 Treatment

| Protein Name | Regulation Status | Function |

|---|---|---|

| PTBP1 | Upregulated | Involved in pre-mRNA processing |

| SOD | Upregulated | Antioxidant enzyme |

| DHFR | Downregulated | Folate metabolism |

属性

IUPAC Name |

cobalt(3+);3-[(5Z,10Z,15Z)-2,7,18-tris(2-amino-2-oxoethyl)-3,13-bis(3-amino-3-oxopropyl)-17-[3-(2-hydroxypropylamino)-3-oxopropyl]-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanamide;cyanide;hydroxide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H73N11O8.CN.Co.2H2O/c1-23(60)22-55-38(67)16-17-45(6)29(18-35(52)64)43-48(9)47(8,21-37(54)66)28(12-15-34(51)63)40(59-48)25(3)42-46(7,20-36(53)65)26(10-13-32(49)61)30(56-42)19-31-44(4,5)27(11-14-33(50)62)39(57-31)24(2)41(45)58-43;1-2;;;/h19,23,26-29,43,60H,10-18,20-22H2,1-9H3,(H14,49,50,51,52,53,54,55,56,57,58,59,61,62,63,64,65,66,67);;;2*1H2/q;-1;+3;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CACQFZSAEXEWBL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)O.[C-]#N.O.[OH-].[Co+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C/2\C(C(C([N-]2)C3(C(C(C(=N3)/C(=C\4/C(C(C(=N4)/C=C\5/C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)O.[C-]#N.O.[OH-].[Co+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H75CoN12O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1051.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13963-62-7 | |

| Record name | Vitamin B12 factor B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013963627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。